![molecular formula C23H22N2O2 B2577694 N-[4-méthyl-3-(2-oxopipéridin-1-yl)phényl]naphtalène-2-carboxamide CAS No. 941979-46-0](/img/structure/B2577694.png)

N-[4-méthyl-3-(2-oxopipéridin-1-yl)phényl]naphtalène-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

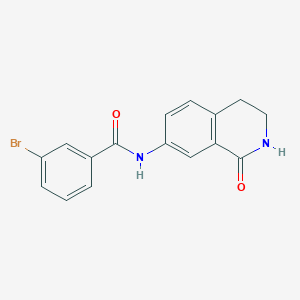

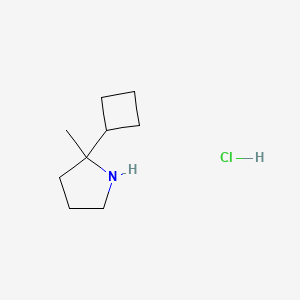

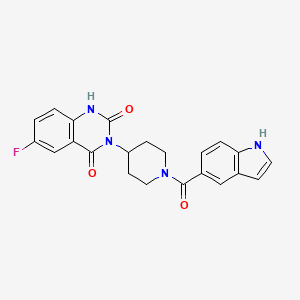

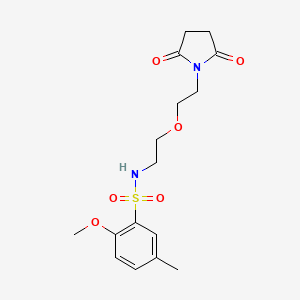

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a naphthalene core substituted with a carboxamide group and a phenyl ring bearing a piperidinone moiety. Its unique structure suggests potential utility in medicinal chemistry and material science.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in the development of bioactive compounds due to its structural similarity to known pharmacophores.

Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving protein-protein interactions.

Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.

Mécanisme D'action

Target of Action

The primary target of the compound N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide is activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in blood clotting and inflammation .

Mode of Action

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide acts as a direct inhibitor of FXa . It binds in the active site of FXa, acting as a competitive inhibitor . This interaction inhibits free, prothrombinase, and clot-bound FXa activity in vitro .

Biochemical Pathways

By inhibiting FXa, N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide affects the coagulation cascade, a series of biochemical pathways involved in blood clotting . The inhibition of FXa leads to a reduction in thrombin generation, indirectly inhibiting platelet aggregation .

Pharmacokinetics

The compound N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion .

Result of Action

The molecular effect of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide’s action is the inhibition of FXa, leading to a decrease in thrombin generation . This results in a cellular effect of reduced platelet aggregation, thereby preventing the formation of blood clots .

Analyse Biochimique

Biochemical Properties

The biochemical properties of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide are largely defined by its interactions with various biomolecules. It has been found to interact with a range of enzymes and proteins, influencing their function and contributing to various biochemical reactions . The nature of these interactions is complex and multifaceted, involving both direct and indirect mechanisms .

Cellular Effects

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide has been observed to have a range of effects on cellular processes. It influences cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can vary depending on the specific type of cell and the context in which the compound is introduced .

Molecular Mechanism

The molecular mechanism of action of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide involves a number of binding interactions with biomolecules, leading to changes in enzyme activity and gene expression . These interactions can result in both the inhibition and activation of enzymes, contributing to the compound’s diverse range of effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide have been observed to change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide can vary with different dosages . This includes observations of threshold effects, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide within cells and tissues involves interactions with various transporters and binding proteins . These interactions can influence the compound’s localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide can influence its activity and function . This can involve targeting signals or post-translational modifications that direct the compound to specific compartments or organelles within the cell .

Please note: The information provided in this article is based on current knowledge and understanding. As scientific research progresses, our understanding of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide and its effects may evolve. Always refer to the most recent literature and consult with a professional in the field for the most accurate information .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the naphthalene-2-carboxylic acid derivative, which is then converted to the corresponding acid chloride using reagents like thionyl chloride. The acid chloride is subsequently reacted with 4-methyl-3-(2-oxopiperidin-1-yl)aniline under basic conditions to form the desired carboxamide.

Reaction Conditions:

Step 1: Conversion of naphthalene-2-carboxylic acid to acid chloride using thionyl chloride.

Step 2: Coupling of acid chloride with 4-methyl-3-(2-oxopiperidin-1-yl)aniline in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:

Continuous flow reactors: to enhance reaction efficiency.

Automated purification systems: such as high-performance liquid chromatography (HPLC) for product isolation.

Analyse Des Réactions Chimiques

Types of Reactions

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The piperidinone moiety can be oxidized to form corresponding lactams.

Reduction: The carbonyl group in the piperidinone ring can be reduced to form secondary amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of lactams.

Reduction: Formation of secondary amines.

Substitution: Formation of nitro or halogenated derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide

- N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]anthracene-2-carboxamide

Uniqueness

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide is unique due to its naphthalene core, which imparts distinct electronic properties compared to benzene or anthracene derivatives. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.

Propriétés

IUPAC Name |

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2/c1-16-9-12-20(15-21(16)25-13-5-4-8-22(25)26)24-23(27)19-11-10-17-6-2-3-7-18(17)14-19/h2-3,6-7,9-12,14-15H,4-5,8,13H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAZRBOWJDLHMLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)N4CCCCC4=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-[Benzyl(ethyl)amino]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2577612.png)

![6-(2-bromoethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B2577613.png)

![7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2577617.png)

![2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2577620.png)

![3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2577627.png)

![N-(3,4-dimethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2577630.png)

![2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2577633.png)